molecular formula C16H16N2O4S2 B2856793 (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide CAS No. 955260-33-0

(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide

Cat. No.: B2856793
CAS No.: 955260-33-0
M. Wt: 364.43
InChI Key: BJVXZZNDENTVJM-MSUUIHNZSA-N
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Description

The compound is a derivative of benzo[d]thiazole . Benzo[d]thiazole derivatives have been extensively researched for use in photovoltaics or as fluorescent sensors . They are also studied for their potential as visible-light organophotocatalysts .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzo[d]thiazole derivatives have been synthesized and characterized in various studies . For instance, a library of 26 donor-acceptor compounds based on the benzo[d]thiazole group was reported .

Scientific Research Applications

Photodynamic Therapy Applications

  • Zinc Phthalocyanine Derivatives : A study by Pişkin, Canpolat, and Öztürk (2020) described the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit promising properties as photosensitizers in photodynamic therapy, potentially useful for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Antimicrobial Activity

  • Copper(II)-Sulfonamide Complexes : Research by González-Álvarez et al. (2013) explored mixed-ligand copper(II)-sulfonamide complexes. These complexes demonstrated significant DNA binding and cleavage capabilities, genotoxicity, and anticancer activity, particularly in yeast and human tumor cells (González-Álvarez et al., 2013).

Enzyme Inhibition

  • Schiff Bases of Sulfa Drugs : Alyar et al. (2019) synthesized new Schiff bases derived from sulfa drugs and investigated their effects on various enzymes. These compounds demonstrated inhibition of enzymes like cholesterol esterase, tyrosinase, and α-amylase, which could have implications in treating diseases related to these enzymes (Alyar et al., 2019).

Tautomerism Studies

  • Tautomerism in Crystal Structures : Li et al. (2014) and Beuchet et al. (1999) conducted studies focusing on tautomerism in the crystal structures of compounds similar to (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide. These studies provide valuable insights into the molecular structures and properties of such compounds (Li et al., 2014); (Beuchet et al., 1999).

Environmental Analysis

  • Extraction from Soil Samples : Speltini et al. (2016) developed a novel procedure for extracting benzenesulfonamide compounds from soil samples, highlighting the environmental presence and analysis of such compounds (Speltini et al., 2016).

Antiviral Activities

  • Derivatives of Biological Interest : El-Sabbagh (2013) synthesized new benzenesulfonamide derivatives and assessed their antiviral activities against a range of viruses, revealing potential therapeutic applications (El-Sabbagh, 2013).

Properties

IUPAC Name

(NZ)-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S2/c1-18-14-12(21-2)9-10-13(22-3)15(14)23-16(18)17-24(19,20)11-7-5-4-6-8-11/h4-10H,1-3H3/b17-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVXZZNDENTVJM-MSUUIHNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=NS(=O)(=O)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=C(C=CC(=C2S/C1=N\S(=O)(=O)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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